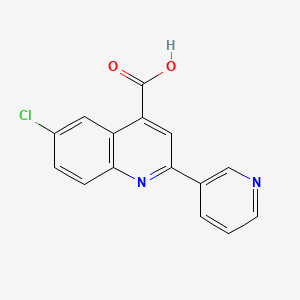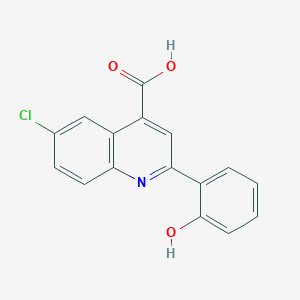![molecular formula C13H8F2O3 B1608833 3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid CAS No. 844891-16-3](/img/structure/B1608833.png)
3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid is an organic compound with the molecular formula C13H8F2O3 It is characterized by the presence of a difluorophenyl group and a furan ring connected through an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to couple a boronic acid derivative of 2,4-difluorophenyl with a halogenated furan derivative.
Aldol Condensation: The resulting product from the Suzuki-Miyaura coupling undergoes aldol condensation with an appropriate aldehyde to form the acrylic acid derivative.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the acrylic acid moiety.
Substitution: Various substituted derivatives of the difluorophenyl group.
Applications De Recherche Scientifique
3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group and furan ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparaison Avec Des Composés Similaires
3,5-Difluorocinnamic Acid: Similar in structure but lacks the furan ring.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Contains a difluorophenyl group but has a pyridine ring instead of a furan ring.
Uniqueness: 3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid is unique due to the presence of both a difluorophenyl group and a furan ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various research applications.
Propriétés
Numéro CAS |
844891-16-3 |
|---|---|
Formule moléculaire |
C13H8F2O3 |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
3-[5-(2,4-difluorophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8F2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17) |
Clé InChI |
PUFRUEMJSQVGSX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)C=CC(=O)O |
SMILES canonique |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1608761.png)



![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1608769.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B1608772.png)
